molecular formula C18H22N2O2 B2824957 Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate CAS No. 1170054-42-8

Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate

Cat. No.: B2824957
CAS No.: 1170054-42-8
M. Wt: 298.386
InChI Key: MJSPRJGSOLUTIJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a cyano group and a phenyl group The tert-butyl ester group is attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Phenyl Group: The phenyl group is often introduced through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Tert-butyl Ester: The tert-butyl ester group is typically introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperidine nitrogen.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyano or ester groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can react with the cyano group, while electrophiles like alkyl halides can target the ester group.

Major Products

    Oxidation: Products may include carboxylic acids or nitro derivatives.

    Reduction: Amines or amides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of cyano and ester groups on biological activity. It may serve as a model compound in drug design and development.

Medicine

Potential medicinal applications include its use as a precursor for pharmaceuticals targeting neurological disorders, given the piperidine ring’s relevance in many bioactive molecules.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the ester group can undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a cyano group.

    Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Contains a hydroxymethyl group.

    Tert-butyl 4-(4-(methyl)phenyl)piperidine-1-carboxylate: Features a methyl group.

Uniqueness

Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The combination of the cyano and ester groups in a piperidine framework is relatively rare, offering unique opportunities for chemical and biological exploration.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSPRJGSOLUTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C#N)C2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To tert-butyl 4-[cyano(phenyl)methyl]-4-hydroxypiperidine-1-carboxylate (1.8 g, 5.69 mmol) in pyridine (4 ml) was added SOCl2 (2.076 ml, 28.4 mmol) and the reaction was stirred for 10 min. The reaction mixture was concentrated in vacuo. The resulting crystalline solid was adsorbed onto silica gel and purified by silica gel chromatography in an Isco Companion. The desired fractions were combined and concentrated in vacuo. 1.18 g, 70% over two steps.
Name
tert-butyl 4-[cyano(phenyl)methyl]-4-hydroxypiperidine-1-carboxylate
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.076 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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